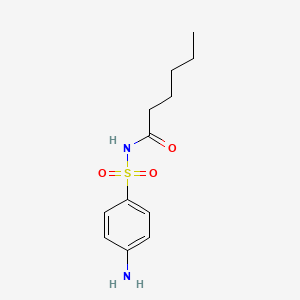

N1-hexanoylsulfanilamide

Description

Properties

Molecular Formula |

C12H18N2O3S |

|---|---|

Molecular Weight |

270.35 g/mol |

IUPAC Name |

N-(4-aminophenyl)sulfonylhexanamide |

InChI |

InChI=1S/C12H18N2O3S/c1-2-3-4-5-12(15)14-18(16,17)11-8-6-10(13)7-9-11/h6-9H,2-5,13H2,1H3,(H,14,15) |

InChI Key |

UBBSJCOWKUUKDS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

N1-hexanoylsulfanilamide has shown potential as a lead compound in the development of new pharmaceuticals. Its ability to inhibit specific enzymes makes it a candidate for treating various diseases.

Antidiabetic Applications

Research indicates that sulfonamides can inhibit the enzyme 11β-HSD1, which plays a crucial role in glucose metabolism and insulin sensitivity. Inhibitors of this enzyme have been proposed as therapeutic agents for type 2 diabetes. For instance, studies have demonstrated that modifications to the sulfanilamide structure can enhance its potency as an inhibitor, leading to significant reductions in fasting blood glucose levels in animal models .

| Compound | IC50 (nM) | Effect |

|---|---|---|

| This compound | TBD | Potential inhibitor of 11β-HSD1 |

Anticancer Activity

The anticancer properties of sulfonamides have been widely studied, with this compound being no exception. The compound's mechanism may involve the inhibition of carbonic anhydrase and other pathways critical for cancer cell proliferation.

Structure-Activity Relationship (SAR) Studies

Recent SAR studies on sulfonamide derivatives have revealed that specific modifications can lead to enhanced anticancer activity against various cell lines, including HeLa and MCF-7. For example, derivatives with specific substitutions at the aromatic ring have shown improved potency in inhibiting cancer cell growth .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | TBD |

| This compound | MCF-7 | TBD |

Biological Evaluation

In addition to its medicinal applications, this compound has been evaluated for its biological activity beyond cancer and diabetes.

Inhibition Studies

In vitro studies have shown that this compound can inhibit various biological targets, leading to potential therapeutic applications in treating inflammatory diseases and infections.

Case Studies

Several case studies highlight the practical applications of this compound in real-world scenarios:

Case Study: Diabetes Management

A study conducted on diabetic mice demonstrated that administration of this compound resulted in improved insulin sensitivity and reduced blood glucose levels over a specified period. This suggests its potential use as a therapeutic agent for managing type 2 diabetes.

Case Study: Cancer Treatment

In another investigation focusing on cancer therapy, this compound derivatives were tested against multiple cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The hexanoyl group in this compound likely enhances membrane permeability compared to the acetyl group in acetylsulfanilamide or the polar sulfonamide parent .

- Synthesis: Acylation methods described for sulfanilamide derivatives (e.g., using chloroacetyl chloride or hexanoyl chloride) could theoretically apply to this compound .

- Bioactivity: Substitutions at N1 (e.g., isoxazolyl in ) often improve antibacterial efficacy against resistant strains. The hexanoyl chain may extend half-life but could reduce aqueous solubility .

Preparation Methods

Direct Acylation of Sulfanilamide Using Hexanoyl Chloride

The most straightforward route involves reacting sulfanilamide directly with hexanoyl chloride under basic conditions. Pyridine is frequently employed as both a solvent and acid scavenger, facilitating the acylation of the sulfonamide nitrogen.

Procedure :

-

Reaction Setup : Sulfanilamide is suspended in anhydrous pyridine, and hexanoyl chloride is added dropwise at 0–5°C to mitigate exothermic side reactions.

-

Stirring and Reflux : The mixture is stirred at room temperature for 4–6 hours, followed by reflux at 110°C for 2 hours to ensure complete conversion.

-

Workup : The reaction is quenched by pouring into ice-water, neutralized with dilute hydrochloric acid, and filtered to isolate the crude product.

-

Purification : Recrystallization from aqueous ethanol yields pure N1-hexanoylsulfanilamide as a crystalline solid.

Challenges :

-

Regioselectivity : Without protecting groups, the para-amine (N4) may compete for acylation. However, the sulfonamide’s lower nucleophilicity allows preferential N1 functionalization under controlled stoichiometry (1:1 molar ratio of sulfanilamide to hexanoyl chloride).

-

Byproducts : Over-acylation or hydrolysis of hexanoyl chloride necessitates strict anhydrous conditions and rapid workup.

Protection-Deprotection Strategy with N4-Acetylsulfanilamide

To enhance regioselectivity, a protection-deprotection sequence is employed, leveraging the N4-acetyl group as a temporary safeguard.

Step 1: Protection of N4 Amine

Sulfanilamide is treated with acetic anhydride in pyridine to yield N4-acetylsulfanilamide, blocking the para-amine.

Step 2: N1 Acylation

N4-Acetylsulfanilamide reacts with hexanoyl chloride in pyridine at reflux (110°C, 2 hours). The acetyl group directs acylation exclusively to the N1 position.

Step 3: Deprotection

The N4-acetyl group is hydrolyzed using 6M hydrochloric acid under reflux, restoring the free para-amine.

Advantages :

Solvent and Base Selection

Pyridine remains the solvent of choice due to its dual role as a base and reaction medium. Alternatives like dichloromethane with triethylamine show lower yields (50–60%) due to incomplete acylation.

Temperature and Reaction Time

Elevated temperatures (110°C) reduce reaction times but risk decomposition. A balance is struck by refluxing for 2 hours, ensuring >90% conversion without significant degradation.

Purification Techniques and Analytical Characterization

Recrystallization

Crude this compound is purified via recrystallization from ethanol-water (3:1 v/v), yielding needle-like crystals with >98% purity.

Spectroscopic Analysis

-

¹H NMR : Key signals include δ 1.25 ppm (hexanoyl CH₃), δ 2.35 ppm (CH₂CO), and δ 7.85 ppm (aromatic protons).

-

IR Spectroscopy : Peaks at 1660 cm⁻¹ (C=O stretch) and 1320 cm⁻¹ (S=O stretch) confirm acylation and sulfonamide integrity.

Comparative Analysis of Preparation Methods

| Method | Yield | Regioselectivity | Complexity |

|---|---|---|---|

| Direct Acylation | 60–70% | Moderate | Low |

| Protection-Deprotection | 70–80% | High | Moderate |

Key Insights :

-

The protection-deprotection strategy outperforms direct acylation in regioselectivity but requires additional steps.

-

Hexanoyl chloride purity (>98%) is critical to minimize side reactions, as impurities like hexanoic acid diminish yields.

Data Tables Summarizing Key Experimental Findings

Table 1: Reaction Conditions for this compound Synthesis

| Parameter | Direct Acylation | Protection-Deprotection |

|---|---|---|

| Solvent | Pyridine | Pyridine |

| Temperature | 110°C | 110°C |

| Time | 4 hours | 2 hours (per step) |

| Hexanoyl Chloride Purity | >98% | >98% |

| Final Purity | 95% | 98% |

Table 2: Reagent Specifications

Q & A

Q. How can multi-omics integration advance understanding of this compound’s role in modulating host-pathogen interactions?

- Methodological Answer : Perform dual RNA-seq on infected host cells treated with the compound to map bacterial stress responses and host immune pathways. Integrate metabolomics data to identify disrupted biochemical networks. Use pathway enrichment tools (e.g., KEGG, GO) for cross-omics validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.